(2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH
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Overview
Description
(2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH is a derivative of proline, an amino acid commonly found in proteins. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group. These modifications are often used in peptide synthesis to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH typically involves the following steps:
Protection of the Proline Amino Group: The amino group of proline is protected using the Fmoc group. This is usually achieved by reacting proline with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the ivDde Group: The ivDde group is introduced to the proline derivative by reacting it with ivDde-Cl under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions
Deprotection Reactions: The Fmoc and ivDde groups can be removed under specific conditions to reveal the free amino and carboxyl groups of proline.
Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
ivDde Deprotection: Hydrazine or hydroxylamine in DMF can be used to remove the ivDde group.
Major Products Formed
Deprotected Proline Derivatives: Removal of the protecting groups yields free proline derivatives that can participate in further peptide synthesis.
Scientific Research Applications
Chemistry
Peptide Synthesis: (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH is used in solid-phase peptide synthesis to protect functional groups during the assembly of peptides.
Biology
Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying protein structure and function.
Medicine
Drug Development: Modified peptides synthesized using this compound can be used in the development of therapeutic agents.
Industry
Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic tools.
Mechanism of Action
The mechanism of action of (2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups prevent unwanted reactions at the amino and carboxyl groups, allowing for selective reactions at other sites. The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry rather than biological activity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Pro-OH: A simpler derivative of proline with only the Fmoc protecting group.
Fmoc-Pro(4-NH-Boc)-OH: A derivative with a tert-butoxycarbonyl (Boc) protecting group instead of ivDde.
Uniqueness
(2S,4S)-Fmoc-Pro(4-NH-ivDde)-OH is unique due to the combination of Fmoc and ivDde protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and functionalization during peptide synthesis, making it a valuable tool in complex peptide assembly.
Properties
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O6/c1-19(2)13-26(30-28(36)15-33(3,4)16-29(30)37)34-20-14-27(31(38)39)35(17-20)32(40)41-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-12,19-20,25,27,36H,13-18H2,1-4H3,(H,38,39)/t20-,27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICILNALPAUXEU-DCFHFQCYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=C(CC(CC5=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=N[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=C(CC(CC5=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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